Home > Products > Screening Compounds P36022 > Gallamine triethiodide
Gallamine triethiodide - 65-29-2

Gallamine triethiodide

Catalog Number: EVT-268975
CAS Number: 65-29-2
Molecular Formula: C30H60IN3O3+2
Molecular Weight: 637.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A synthetic nondepolarizing blocking drug. The actions of gallamine triethiodide are similar to those of TUBOCURARINE, but this agent blocks the cardiac vagus and may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output. It should be used cautiously in patients at risk from increased heart rate but may be preferred for patients with bradycardia. (From AMA Drug Evaluations Annual, 1992, p198)
Source and Classification

Gallamine triethiodide belongs to the class of organic compounds known as phenol ethers. It is characterized as a quaternary ammonium compound due to its structure, which features multiple ethyl groups attached to a nitrogen atom. The compound's chemical formula is C30H60N3O33IC_{30}H_{60}N_{3}O_{3}\cdot 3I^{-}, with a molar mass of approximately 891.53 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of gallamine triethiodide has evolved over the years. Traditional methods involved multiple steps and the use of hazardous materials. Recent advancements have introduced more efficient and safer approaches:

  1. Traditional Method: Early synthesis routes typically required the use of sodium amide and other explosive materials, resulting in lower yields and higher risks during production.
  2. Novel Methods: Recent patents describe processes that utilize safer reagents such as pyrogallol and N-chloroethyl-N,N-diethylamine hydrochloride in the presence of metal hydroxides (e.g., sodium or potassium hydroxide). The reaction is conducted under reflux conditions at temperatures between 55-60°C, leading to higher yields (up to 70%) without the need for hazardous extraction processes .

These methods often involve:

  • The formation of an ether bond between diethylaminoethyl chloride and phenolic compounds.
  • The introduction of iodine ethane to produce gallamine triethiodide directly from intermediate compounds.
Chemical Reactions Analysis

Reactions and Technical Details

Gallamine triethiodide primarily acts through competitive inhibition at the neuromuscular junction. Key reactions include:

  1. Acetylcholine Receptor Binding: Gallamine triethiodide competes with acetylcholine for binding sites on nicotinic receptors located at the motor end plate.
  2. Histamine Release: At high doses, it may cause histamine release, leading to potential side effects such as hypotension or allergic reactions .

The compound's parasympatholytic effects can also influence cardiac function by blocking vagal tone, potentially causing tachycardia and hypertension .

Mechanism of Action

Process and Data

Gallamine triethiodide's mechanism involves several steps:

  1. Competitive Blockade: By binding to nicotinic acetylcholine receptors without activating them, gallamine triethiodide prevents acetylcholine from eliciting muscle contraction.
  2. Inhibition of Neurotransmitter Release: It may also act on presynaptic receptors to inhibit further release of acetylcholine from motor neurons.
  3. Effects on Cardiac Function: Its action on vagal pathways can lead to increased heart rate in susceptible individuals .

This mechanism contributes to its effectiveness as a muscle relaxant during surgical procedures.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gallamine triethiodide is typically encountered as a white solid. Key properties include:

  • Molecular Formula: C30H60N3O33IC_{30}H_{60}N_{3}O_{3}\cdot 3I^{-}
  • Molar Mass: Approximately 891.53 g/mol
  • Solubility: It is soluble in various organic solvents but presents challenges in aqueous environments due to its quaternary ammonium structure.

Additional data includes:

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 21
    These properties influence its pharmacokinetics and bioavailability when administered clinically .
Applications

Scientific Uses

Gallamine triethiodide has several applications in both clinical and research settings:

  1. Anesthesia: Used as an adjunct for muscle relaxation during surgical procedures.
  2. Research Tool: Employed in neurophysiological studies to measure neuronal activity without muscular interference.
  3. Pharmacological Studies: Investigated for its antagonistic effects on muscarinic receptors in various cellular models .

Despite its decline in clinical use due to newer alternatives, gallamine triethiodide remains a valuable compound for specific applications in research settings where precise neuromuscular blockade is required.

Historical Development and Pharmacological Classification of Gallamine Triethiodide

Discovery and Early Synthesis by Daniel Bovet (1947) [5] [6]

The pioneering discovery of gallamine triethiodide emerged from the systematic pharmacological investigations of Nobel laureate Daniel Bovet and his research team at the Pasteur Institute in Paris in 1947. Bovet, who would later receive the 1957 Nobel Prize in Physiology or Medicine for his discoveries relating to synthetic compounds that block the actions of specific body substances (particularly his work on muscle relaxants), identified gallamine during a deliberate search for synthetic curare substitutes. While Bovet characterized the pharmacological profile of gallamine, the actual chemical synthesis was performed by Ernest Fourneau, a chemist whose contributions have been historically overlooked [5]. This collaborative effort yielded the first clinically viable synthetic neuromuscular blocking agent, designated initially as "Fourneau 2559" before being marketed as Flaxedil®. Gallamine's development represented a paradigm shift in anesthesia practice, providing an alternative to the naturally occurring but unpredictable d-tubocurarine, which was fraught with variability in potency and undesirable autonomic effects. The compound's trisquaternary ammonium structure (three quaternary nitrogen atoms connected by ether linkages to a central benzene ring) became a foundational template for subsequent neuromuscular blocking agents [6].

Table 1: Key Milestones in Gallamine's Development

YearEventKey ContributorsSignificance
1947Initial SynthesisErnest FourneauCreated the trisquaternary ammonium structure (Fourneau 2559)
1947Pharmacological CharacterizationDaniel BovetIdentified competitive neuromuscular blockade mechanism
1950Introduction into Clinical PracticeHuguenard & BouéFirst human use demonstrating skeletal muscle relaxation
1951Patent Grant (US Patent 2,544,076)Societe des Usines Chimiques Rhone-PoulencSecured commercial production rights
1957Nobel Prize AwardDaniel BovetRecognized gallamine's significance within muscle relaxant research

Evolution as a Benzylisoquinolinium Non-Depolarizing Neuromuscular Blocker [1] [5] [8]

Gallamine triethiodide is pharmacologically classified as a benzylisoquinolinium non-depolarizing neuromuscular blocker. Its core structure features a 1,2,3-trioxygenated benzene ring connected via ether linkages to three diethylaminoethyl chains, each terminated by a positively charged triethylammonium group (quaternary nitrogen) [8]. This trisquaternary design was crucial to its mechanism: the positively charged nitrogen atoms electrostatically bind to the α-subunits of postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. Unlike depolarizing agents (e.g., succinylcholine), gallamine acts as a competitive antagonist, binding to the receptor without activating it, thereby preventing acetylcholine (ACh) from binding and triggering muscle fiber depolarization [1] [8].

Gallamine's pharmacological profile exhibited several distinctive characteristics:

  • Vagolytic Action: Its most notable secondary effect was a pronounced blockade of cardiac muscarinic M₂ receptors, leading to consistent tachycardia and occasional increases in cardiac output and blood pressure. This contrasted sharply with d-tubocurarine, which often caused hypotension [1].
  • Kinetic Profile: Gallamine possessed an intermediate duration of action (approximately 20-40 minutes after an intubating dose). Pharmacokinetic studies using a two-compartment model revealed a distribution half-life (t₁/₂α) of 6-9 minutes and an elimination half-life (t₁/₂β) averaging 134.6 minutes. Plasma clearance was approximately 1.20 ml/min/kg, and the volume of distribution at steady state (Vdss) was significant, around 225 ml/kg, indicating extensive tissue distribution [7].
  • Structure-Activity Relationship (SAR): As a pioneering trisquaternary agent, gallamine occupied a unique position within the benzylisoquinolinium class, distinct from the later diester compounds (e.g., atracurium, mivacurium). Its rigid tris(ether) linkage conferred different binding kinetics and side-effect profiles compared to bisquaternary or steroidal agents like pancuronium. The lack of ester linkages rendered it resistant to hydrolysis in plasma, leading to predominant renal excretion (80-100% unchanged) [1] [8].

Table 2: Pharmacokinetic Profile of Gallamine Triethiodide in Humans [7]

ParameterSymbolMean Value (Single Dose)Mean Value (Multiple Doses)UnitsSignificance
Distribution Half-Lifet₁/₂α6.709.19*minSlightly prolonged with repeated dosing
Elimination Half-Lifet₁/₂β134.58134.58minLong terminal half-life
Plasma ClearanceClp1.201.20ml/min/kgPrimarily renal-dependent
Volume of Distribution (Area)Vdβ225.28225.28ml/kgExtensive tissue distribution
Effective Concentration (50% Block)EC₅₀3.43 - 10.28-µg/mlVariable inter-individual sensitivity
Effective Concentration (95% Block)EC₉₅5.66 - 23.37-µg/mlVariable inter-individual sensitivity
Recovery Rate (20-80% paralysis)-0.35 - 1.33-%/minSlower than modern agents

Decline in Clinical Use and Emergence of Alternatives (e.g., Cisatracurium, Vecuronium) [1] [8]

Despite its historical significance as the first synthetic neuromuscular blocker, gallamine triethiodide experienced a steady decline in clinical use starting in the 1970s and is no longer marketed in the United States or widely available globally. This decline was driven by several intrinsic limitations and the development of superior agents:

  • Unfavorable Autonomic Effects: The dose-dependent vagolytic effect causing tachycardia was its most significant drawback. This was particularly problematic in patients with pre-existing cardiac conditions (e.g., ischemic heart disease) where increased heart rate and myocardial oxygen demand could be detrimental. Unlike agents like pancuronium (which also has vagolytic properties), gallamine lacked significant ganglion-blocking or histamine-releasing effects but offered no counterbalancing advantages [1] [8].
  • Exclusively Renal Elimination: Gallamine is eliminated unchanged almost entirely via the kidneys, with minimal metabolism [1]. This made its effects highly unpredictable and prolonged in patients with renal impairment, a common scenario in critically ill or elderly surgical patients. Studies confirmed significantly prolonged elimination half-life and reduced clearance in renal failure [1] [7].
  • Pharmacokinetic and Pharmacodynamic Limitations: Compared to newer agents, gallamine had a slower onset of action and its intermediate duration was less controllable than ultra-short or short-acting agents. The variability in effective concentrations (EC₅₀ and EC₉₅) observed in pharmacokinetic studies also indicated inconsistent inter-patient responses [7].
  • Advent of Superior Alternatives: The development of newer neuromuscular blockers directly addressed gallamine's deficiencies:
  • Vecuronium (1975): An aminosteroid agent offering an intermediate duration without significant cardiovascular side effects (minimal vagolysis or histamine release) and a dual pathway of elimination (hepatic metabolism and biliary excretion alongside renal excretion), making it safer in renal impairment than gallamine [1] [8].
  • Atracurium (1981) and Cisatracurium (1994): Benzylisoquinolinium diesters featuring Hofmann elimination, a non-enzymatic breakdown process occurring spontaneously at physiological pH and temperature, independent of renal or hepatic function. This provided unparalleled predictability in patients with organ dysfunction. Cisatracurium, the R-cis isomer of atracurium, further minimized the potential for histamine release associated with the parent compound [1] [8].
  • Rocuronium (1988): An aminosteroid with a rapid onset approaching that of succinylcholine, making it suitable for rapid sequence induction, combined with an intermediate duration and minimal cardiovascular effects [8].

The combination of gallamine's inherent drawbacks—particularly its unavoidable tachycardia and renal dependence—and the superior safety, predictability, and pharmacokinetic profiles of these newer agents rendered gallamine obsolete in modern anesthetic practice. It serves as a crucial historical milestone demonstrating the progression towards safer, more controllable neuromuscular blockade.

Table 3: Comparison of Gallamine with Key Modern Alternatives [1] [8]

CharacteristicGallamine TriethiodideCisatracuriumVecuroniumRocuronium
Chemical ClassBenzylisoquinolinium (Trisquaternary)Benzylisoquinolinium (Diester)AminosteroidAminosteroid
Primary MechanismNon-depolarizing (Competitive)Non-depolarizing (Competitive)Non-depolarizing (Competitive)Non-depolarizing (Competitive)
Main Elimination RouteRenal (Unchanged)Hofmann EliminationHepatic Metabolism / BiliaryHepatic Metabolism / Biliary
Dependence on Organ FunctionHigh (Renal)NoneModerate (Hepatic/Renal)Moderate (Hepatic)
Key Cardiovascular EffectTachycardia (M₂ blockade)Minimal/NoneMinimal/NoneMinimal/None
Histamine ReleaseLow (Very High Doses)Very LowVery LowVery Low
Onset Time (mins)Moderate-Slow (3-10 min)Slow (2-3 min max block)Moderate (2-3 min max block)Fast (~60-90 sec)
Duration of ActionIntermediateIntermediateIntermediateIntermediate
Clinical StatusObsolete / Not Marketed (US)Widely UsedWidely UsedWidely Used

Properties

CAS Number

65-29-2

Product Name

Gallamine triethiodide

IUPAC Name

2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;iodide

Molecular Formula

C30H60IN3O3+2

Molecular Weight

637.7 g/mol

InChI

InChI=1S/C30H60N3O3.HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;/h19-21H,10-18,22-27H2,1-9H3;1H/q+3;/p-1

InChI Key

SHCUVJVACNVUPK-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-].[I-].[I-]

Solubility

Soluble
Freely sol in water, alcohol, dil acetone; sparingly sol in anhyd acetone, ether, benzene, chloroform
Very soluble in water and ethanol; slightly soluble in ethyl ether and acetone.

Synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Canonical SMILES

CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.